1-Benzyl-4-phenylpiperidine-4-carboxylic acid
Overview
Description
1-Benzyl-4-phenylpiperidine-4-carboxylic acid, also known as 1-benzyl-4-phenylpiperidinecarboxylic acid, is a type of organic compound that is widely used in scientific research. It is a white, crystalline solid with a molecular weight of 259.33 g/mol and a melting point of 127-130 °C. 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is an important intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis of Piperidinones and SP Antagonists
1-Benzyl-4-phenylpiperidine-4-carboxylic acid has been used in the synthesis of substituted piperidinones. These compounds, incorporating an amino acid moiety, are potentially useful as Substance P (SP) antagonists. The synthesized compounds show similarities to common SP antagonists, suggesting potential biological activities (Burdzhiev & Stanoeva, 2010).
Electrochemical Oxidation Applications
Research has also explored the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using similar compounds. This method proves effective for converting various substrates, including benzylic, aliphatic, and heterocyclic compounds, into corresponding carboxylic acids under mild conditions. This technique has implications for large-scale synthesis, like in the case of levetiracetam, an epilepsy medication (Rafiee et al., 2018).
Nitroxide Spin-Labeled Amino Acid in Biochemistry
In the field of biochemistry, similar nitroxide spin-labeled α-amino acids have been utilized effectively. These compounds, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, have demonstrated utility as β-turn and 310/α-helix inducers in peptides. They also serve as rigid electron spin resonance probes and fluorescence quenchers, offering valuable tools in material science and biochemistry (Toniolo et al., 1998).
Pharmaceutical Activity Exploration
The reaction of glutaric anhydride with N-benzylidenebenzylamine, leading to the formation of 1-benzyl-4-phenylpiperidine-4-carboxylic acid, has opened pathways for synthesizing new substituted piperidin-2-ones. These novel compounds are expected to possess pharmaceutical activities, highlighting the medicinal chemistry applications of this chemical class (Burdzhiev & Stanoeva, 2006).
Oxidative Cleavage in Organic Chemistry
Research also indicates the utility of similar compounds in the oxidative cleavage of benzylic ethers. Using an oxoammonium salt, benzylic ethers are converted to aromatic aldehydes and alcohols. This process highlights the compound's role in facilitating significant transformations in organic chemistry (Pradhan et al., 2009).
properties
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(22)19(17-9-5-2-6-10-17)11-13-20(14-12-19)15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBNRKHWAWLPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210874 | |
Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
CAS RN |
61886-17-7 | |
Record name | 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61886-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 61886-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-4-phenylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-phenylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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